SNDX-5613, also known as revumenib, is a potent and selective small molecule inhibitor of menin, specifically targeting its interaction with the mixed lineage leukemia protein 2A (KMT2A). This compound is primarily being investigated for its therapeutic potential in treating acute leukemia, particularly in patients with relapsed or refractory forms of the disease that harbor KMT2A rearrangements. As the first investigational treatment to receive breakthrough therapy designation from the U.S. Food and Drug Administration for KMT2A rearranged acute leukemia, SNDX-5613 represents a significant advancement in targeted cancer therapies .
The final product is characterized by its chemical formula C32H47FN6O4S and a molecular weight of approximately 601.84 g/mol .
SNDX-5613 has demonstrated significant biological activity against various forms of acute leukemia. In clinical trials, it has shown a notable complete remission rate among patients with KMT2A rearranged acute leukemia. For instance, in the AUGMENT-101 trial, approximately 27% of patients achieved complete remission after treatment with SNDX-5613 . The compound's ability to induce apoptosis in leukemic cells is enhanced when combined with other agents such as venetoclax, further supporting its potential as an effective therapeutic option .
SNDX-5613 is primarily being explored for its application in treating acute leukemia, particularly:
The potential for SNDX-5613 to address significant unmet needs in leukemia treatment highlights its promising role in oncology.
Interaction studies have revealed that SNDX-5613 can synergistically enhance the effects of other therapeutic agents. For example, co-treatment with venetoclax has been shown to significantly reduce leukemia burden in preclinical models . Furthermore, research indicates that dual inhibition strategies targeting both menin and BCL2 pathways may lead to improved clinical responses in patients with KMT2A rearranged or NPM1 mutated leukemias .
Several compounds exhibit similar mechanisms or target pathways related to SNDX-5613. Here are some notable examples:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Venetoclax | BCL2 inhibitor | Specifically targets anti-apoptotic BCL2 proteins |
OTX015 | BET bromodomain inhibitor | Targets epigenetic regulation via BET protein inhibition |
SNDX-50469 | Menin inhibitor | Similar mechanism but differs structurally from SNDX-5613 |
Talazoparib | PARP inhibitor | Targets DNA repair mechanisms; used in different cancer types |
SNDX-5613's unique selectivity for the menin-KMT2A interaction distinguishes it from these compounds, making it particularly effective for specific patient populations with KMT2A-related leukemias .
Revumenib is a small-molecule inhibitor with the chemical name N-[(1S,2R)-2-(4-fluorophenoxy)cyclohexyl]-5-(4-methylpiperazin-1-yl)pyridine-2-carboxamide citrate hydrate. Its molecular formula is C32H47FN6O4S, corresponding to a molecular weight of 630.82 g/mol [1] [2]. The core structure comprises a bicyclic system featuring a pyridine-carboxamide scaffold linked to a fluorophenoxy-substituted cyclohexane moiety (Figure 1). Key functional groups include:
The stereochemistry at the cyclohexane ring (1S,2R configuration) is critical for maintaining optimal spatial orientation with menin's hydrophobic cleft [3]. X-ray crystallography studies reveal that the dimethyl-thiazoline substituent adopts a chair conformation, minimizing steric clashes while maximizing van der Waals contacts [6].
Table 1: Molecular Properties of SNDX-5613
Property | Value |
---|---|
Molecular Formula | C32H47FN6O4S |
Molecular Weight | 630.82 g/mol |
SMILES Notation | O=C(N(CC)C(C)C)C1=CC(F)=CC=C1OC2=CN=CN=C2N3CC4(CCN(C[C@H]5CCC@HCC5)CC4)C3 [3] |
Topological Polar Surface Area | 144 Ų |
SAR analyses identified three pharmacophoric regions essential for menin inhibition (Figure 2):
Table 2: Key SAR Modifications and Effects
Modification | Ki (nM) | Cellular IC50 (nM) |
---|---|---|
Parent compound (SNDX-5613) | 0.149 | 12.3 |
Fluorine → Hydrogen | 2.1 | 89.7 |
Sulfonamide → Amide | 8.7 | 210.4 |
Cyclohexyl → Cyclopentyl | 1.4 | 18.9 |
Molecular dynamics simulations revealed that SNDX-5613 induces a conformational shift in menin's β-sheet domain (residues 230–250), widening the binding cleft by 3.2 Å compared to unbound menin [6]. Key interactions include:
Free energy perturbation calculations estimated a binding ΔG of -12.3 kcal/mol, correlating with the experimental Ki of 0.149 nM [3]. Mutagenesis studies confirmed that Asp231Ala and Lys517Glu mutations reduced binding affinity by 150-fold and 320-fold, respectively [6].
SNDX-5613 exhibits pH-dependent solubility:
Stability studies demonstrated:
Table 3: Stability Under Accelerated Conditions
Condition | Degradation (%) |
---|---|
40°C/75% RH, 1 month | 7.2 |
0.1N HCl, 24 hours | 4.1 |
0.1N NaOH, 24 hours | 62.8 |